Home > Products > Screening Compounds P17245 > Asocainol hydrochloride
Asocainol hydrochloride - 91574-89-9

Asocainol hydrochloride

Catalog Number: EVT-260227
CAS Number: 91574-89-9
Molecular Formula: C27H32ClNO3
Molecular Weight: 454 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Asocainol hydrochloride ia an antiarrhythmic drug which inhibits slow Ca2+ influx. This is accompanied by alterations in normal Na+-carried action potentials. Therefore, Asocainol not only inhibits Ca2+ inflow but also interferes with the fast inward Na+ current.
Source and Classification

Asocainol hydrochloride is classified as a therapeutic agent with potential applications in various medical fields. It is derived from natural sources and is often used in the development of diagnostic and therapeutic agents. The International Nonproprietary Name (INN) for asocainol is recognized in pharmacological literature, indicating its significance in drug development and therapeutic applications .

Synthesis Analysis

The synthesis of asocainol hydrochloride involves multiple steps that can vary based on the desired purity and yield. One common method includes:

  1. Starting Material: The synthesis typically begins with a precursor compound that contains the necessary functional groups for further modification.
  2. Reactions: Key reactions may include alkylation, acylation, or condensation reactions to build the core structure of asocainol.
  3. Purification: After synthesis, purification techniques such as recrystallization or chromatography are employed to isolate asocainol hydrochloride from by-products and unreacted materials.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity. For instance, maintaining a controlled temperature during reaction can significantly influence the product's characteristics .

Molecular Structure Analysis

The molecular structure of asocainol hydrochloride can be described using its chemical formula and structural representation. Asocainol features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The presence of functional groups such as hydroxyl (-OH) or amine (-NH2) groups contributes to its pharmacological activity.

  • Molecular Formula: CxHyNzOw (exact values depend on specific derivatives).
  • Structural Features: The compound may exhibit stereochemistry that influences its biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to elucidate the molecular structure and confirm the identity of synthesized asocainol hydrochloride .

Chemical Reactions Analysis

Asocainol hydrochloride participates in various chemical reactions that can modify its structure or enhance its therapeutic properties:

  1. Hydrolysis: Under acidic or basic conditions, asocainol can undergo hydrolysis to yield different derivatives.
  2. Substitution Reactions: The compound can react with electrophiles or nucleophiles to form new compounds with varied biological activities.
  3. Reduction/Oxidation Reactions: These reactions can alter functional groups within the molecule, potentially enhancing its pharmacological effects.

Understanding these reactions is crucial for developing new derivatives with improved efficacy or reduced side effects .

Mechanism of Action

The mechanism of action of asocainol hydrochloride involves interaction with specific biological targets within the body:

  1. Receptor Binding: Asocainol may bind to certain receptors or enzymes, leading to a cascade of biochemical events that produce therapeutic effects.
  2. Signal Transduction: Upon binding to its target, it may activate or inhibit signaling pathways that regulate physiological responses.
  3. Pharmacodynamics: The efficacy of asocainol is influenced by factors such as dosage, route of administration, and patient-specific variables.

Research indicates that understanding these mechanisms can lead to better therapeutic strategies involving asocainol .

Physical and Chemical Properties Analysis

Asocainol hydrochloride exhibits various physical and chemical properties that are essential for its application:

  • Solubility: It is generally soluble in water due to the presence of polar functional groups.
  • Melting Point: The melting point can vary based on purity but typically falls within a specific range indicative of stable crystalline forms.
  • Stability: The stability of asocainol hydrochloride under different pH levels and temperatures is critical for its storage and application.

Characterization techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to assess these properties .

Applications

Asocainol hydrochloride has diverse applications in scientific research and medicine:

  1. Therapeutic Agent: It has shown potential in treating various conditions due to its pharmacological properties.
  2. Diagnostic Use: Research indicates that it may serve as a contrast agent in imaging techniques due to its ability to enhance visibility in certain tissues.
  3. Drug Development: Ongoing studies focus on modifying its structure to develop more effective drugs with fewer side effects.

The versatility of asocainol hydrochloride makes it a valuable compound in both academic research and clinical practice .

Introduction to Asocainol Hydrochloride in Antiarrhythmic Pharmacology

Asocainol hydrochloride represents a chemically distinct antiarrhythmic agent that emerged during the 1980s as part of efforts to develop compounds with novel electrophysiological profiles. This synthetic molecule (chemical name: 5H-Dibenz[d,f]azonin-1-ol, 6,7,8,9-tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-, hydrochloride) exerts its therapeutic effects through simultaneous modulation of cardiac sodium and calcium currents, distinguishing it from conventional antiarrhythmics that predominantly target single ion channels [5] [8]. With the molecular formula C₂₇H₃₂ClNO₃ and a molecular weight of 454.01 g/mol, asocainol hydrochloride exhibits structural complexity that underlies its unique pharmacodynamic properties [3] [9]. Research indicates it occupies an intermediate position between specific calcium antagonists and predominantly sodium-blocking agents, making it a compelling subject for pharmacological investigation despite its limited clinical adoption to date [2].

Historical Development and Classification as a Dual-Channel Antagonist

The development of asocainol hydrochloride emerged from systematic investigations into compounds that could simultaneously modulate multiple cardiac ion channels. First described in the scientific literature in 1984, asocainol was designed to address limitations of existing antiarrhythmics by integrating sodium- and calcium-channel blocking properties within a single molecular entity [2]. Preclinical studies demonstrated its synthesis through complex organic chemistry routes, resulting in a racemic mixture with the hydrochloride salt form enhancing solubility and stability [8] [9].

Electrophysiological characterization using isolated guinea pig papillary muscles revealed asocainol's concentration-dependent negative inotropic action, attributable primarily to inhibitory effects on slow calcium (Ca²⁺) influx. This depression of contractility consistently coincided with significant alterations in sodium (Na⁺)-mediated action potentials, evidenced by reduced overshoot, duration, and upstroke velocity (Vmax) [2]. These observations established that asocainol exerts dual inhibitory effects on both fast inward Na⁺ currents (typical of Class I antiarrhythmics) and slow Ca²⁺ influx (characteristic of Class IV agents) [7] [8].

Table 1: Fundamental Chemical Properties of Asocainol Hydrochloride

PropertyValue
Chemical FormulaC₂₇H₃₂ClNO₃
Molecular Weight454.01 g/mol
CAS Number91574-89-9
IUPAC Name6,7,8,9-Tetrahydro-2,12-dimethoxy-7-methyl-6-(2-phenylethyl)-5H-dibenz[d,f]azonin-1-ol hydrochloride
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage ConditionsDry, dark, 0-4°C (short-term); -20°C (long-term)

Further investigations demonstrated asocainol's ability to suppress barium (Ba²⁺)-induced ventricular autorhythmicity, an experimental model of slow-channel-dependent ectopic pacemakers [2]. This antiarrhythmic efficacy across multiple experimental models and species highlighted its therapeutic potential through combined electrophysiological mechanisms not present in conventional single-channel blockers [5] [8]. The drug's dual-channel antagonism was further confirmed by its suppression of magnesium (Mg²⁺)-induced membrane activity, revealing additional inhibitory effects beyond Na⁺ and Ca²⁺ channels [2].

Table 2: Key Experimental Findings on Asocainol's Electrophysiological Actions

Experimental ModelObserved Effects
Guinea pig papillary muscleConcentration-dependent negative inotropy; reduced action potential overshoot and duration
Partially depolarized myocardiumReduced Ca²⁺-dependent contractile force; decreased upstroke velocity of Ca²⁺-mediated action potentials
Ba²⁺-induced autorhythmicityComplete abolition of slow-channel-dependent ectopic pacemaker activity
Mg²⁺-induced membrane activitySignificant suppression of membrane responses
Multiple species arrhythmia modelsEffective antiarrhythmic action across various induced arrhythmias

The mechanistic basis for asocainol's dual activity resides in its interaction with different channel states: it binds to open Na⁺ channels (characteristic of Class IA/IC drugs) while also blocking L-type Ca²⁺ channels during their activated state [2] [10]. This dual blocking capacity translates to simultaneous depression of fast-response tissue (dependent on Na⁺ channels) and slow-response tissue (dependent on Ca²⁺ channels), particularly affecting the atrioventricular node where both channel types contribute significantly to conduction [5] [10]. Unlike conventional calcium blockers such as verapamil, asocainol's additional sodium-channel blockade extends its antiarrhythmic efficacy to ventricular myocardium, while its calcium antagonism provides rate-controlling effects on nodal tissue [2].

Position within the Vaughan-Williams Classification System

The Vaughan-Williams classification system categorizes antiarrhythmic drugs into four primary classes based on their dominant mechanism of action: Class I (sodium channel blockers), Class II (beta-adrenergic receptor blockers), Class III (potassium channel blockers), and Class IV (calcium channel blockers) [1] [6]. This framework, while clinically useful, faces significant limitations when classifying agents with multi-channel actions like asocainol hydrochloride. The drug's simultaneous inhibition of both sodium and calcium channels creates a classification challenge as it shares properties with both Class I and Class IV agents without fitting exclusively into either category [5] [8].

Table 3: Comparative Electrophysiological Effects of Antiarrhythmic Classes vs. Asocainol

Vaughan-Williams ClassPrimary MechanismEffect on AP Phase 0Effect on AP DurationConduction Effects
IAModerate Na⁺ blockadeModerate reductionIncreaseModerate conduction slowing
IBWeak Na⁺ blockadeMinimal reductionDecreaseMinimal conduction slowing
ICStrong Na⁺ blockadeMarked reductionNo changeSignificant conduction slowing
IIβ-adrenergic blockadeIndirect reductionNo change/minor increaseDecreases SA/AV nodal conduction
IIIK⁺ blockadeMinimal reductionMarked increaseVariable effects
IVCa²⁺ blockadeReduction in slow fibersNo change/minor increaseDecreases SA/AV nodal conduction
AsocainolMixed Na⁺/Ca²⁺ blockadeModerate reductionVariable effectSA/AV nodal + myocardial slowing

Asocainol's sodium channel blocking properties align it with Class I drugs, particularly the subclass IA agents (quinidine, procainamide) in its ability to reduce the slope of phase 0 depolarization and decrease conduction velocity [1] [10]. This Na⁺ channel blockade manifests as reduced action potential overshoot and decreased maximum upstroke velocity (Vmax) in ventricular myocardium, consistent with use-dependent blockade observed in Class I agents [2] [10]. Simultaneously, its calcium channel antagonism produces effects characteristic of Class IV drugs: decreased slow fiber conduction, reduced contractility, and depression of pacemaker activity in sinoatrial (SA) and atrioventricular (AV) nodes [1] [7]. This dual-channel inhibition enables asocainol to prolong the effective refractory period through both sodium-channel-mediated conduction slowing and calcium-channel-mediated action potential duration modulation [2] [5].

The pharmacological profile of asocainol hydrochloride demonstrates significant parallels to amiodarone (a recognized multi-channel blocker classified broadly as Class III), though with important distinctions. While amiodarone incorporates additional potassium channel blockade and beta-adrenergic inhibition, asocainol's actions remain predominantly focused on Na⁺ and Ca²⁺ channels without significant K⁺ channel effects [1] [6]. This specific dual-channel blockade positions asocainol as bridging the therapeutic gap between pure sodium-channel blockers (effective for atrial and ventricular arrhythmias) and calcium-channel blockers (effective for nodal tachycardias) [5] [8].

Table 4: Asocainol's Position Bridging Vaughan-Williams Classes

FeatureClass I CharacteristicsClass IV CharacteristicsAsocainol's Combined Profile
Primary target tissuesAtria, Ventricles, Purkinje fibersSA node, AV nodeAll cardiac tissues
Dominant ion effect↓ Na⁺ influx (fast channels)↓ Ca²⁺ influx (slow channels)↓ Na⁺ + ↓ Ca²⁺ influx
Action potential effectDecreased phase 0 slopeDecreased phase 0 in slow fibersDecreased phase 0 in all fibers
ECG manifestationsQRS wideningPR prolongationQRS widening + PR prolongation
Inotropic effectMinimal to moderate reductionMarked reductionSignificant negative inotropy
Therapeutic strengthsEctopic focus suppressionNodal conduction controlDual suppression of ectopic + reentry mechanisms

This dual classification has important implications for Asocainol's potential antiarrhythmic applications. Its sodium-channel blocking capacity suggests efficacy against re-entrant arrhythmias in atrial and ventricular myocardium, while its calcium-channel antagonism indicates utility in controlling ventricular response rates during supraventricular tachyarrhythmias [5] [10]. Experimental studies confirm this broad-spectrum potential, demonstrating asocainol's effectiveness in suppressing both atrial and ventricular arrhythmia models through its combined actions [2] [8]. The drug's ability to suppress Ba²⁺-induced ventricular autorhythmicity—a model of slow-channel-dependent ectopic activity—further demonstrates its unique positioning across the traditional Vaughan-Williams categories [2].

The classification challenges presented by asocainol highlight inherent limitations in the Vaughan-Williams system, particularly regarding agents with multiple primary mechanisms of action. While newer classification systems have been proposed to address these limitations—including those based on the channel, receptor, and transporter targets—the Vaughan-Williams framework remains dominant in clinical practice [1] [6]. Asocainol hydrochloride thus serves as a compelling example of why contemporary antiarrhythmic drug classification requires flexibility to accommodate multi-channel agents whose therapeutic benefits derive from integrated electrophysiological effects rather than single-channel dominance [5] [8].

Properties

CAS Number

91574-89-9

Product Name

Asocainol hydrochloride

IUPAC Name

4,16-dimethoxy-10-methyl-9-(2-phenylethyl)-10-azatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-ol;hydrochloride

Molecular Formula

C27H32ClNO3

Molecular Weight

454 g/mol

InChI

InChI=1S/C27H31NO3.ClH/c1-28-16-15-20-10-13-23(30-2)18-24(20)26-21(11-14-25(31-3)27(26)29)17-22(28)12-9-19-7-5-4-6-8-19;/h4-8,10-11,13-14,18,22,29H,9,12,15-17H2,1-3H3;1H

InChI Key

JTGDTQLVMHZOHX-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl

Solubility

Soluble in DMSO

Synonyms

Asocainol HCl, Asocainol hydrochloride, Go 4704A

Canonical SMILES

CN1CCC2=C(C=C(C=C2)OC)C3=C(CC1CCC4=CC=CC=C4)C=CC(=C3O)OC.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.